Stearoyllactic acid
Overview
Description
. This compound is often used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyllactic acid can be synthesized through the esterification of stearic acid with lactic acid. The optimal conditions for this synthesis include a temperature of 110°C, a molar ratio of L-lactic acid to stearic acid of 1.8:1, and the use of a catalyst such as concentrated sulfuric acid. The reaction time is typically around 2 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes. The raw materials used include L-lactic acid, stearic acid, and calcium hydroxide. The reaction is catalyzed by concentrated sulfuric acid, and the product is often used directly in the food industry as an emulsifier .
Chemical Reactions Analysis
Types of Reactions: Stearoyllactic acid undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Common Reagents and Conditions:
Esterification: Requires acids (e.g., stearic acid) and alcohols (e.g., lactic acid) with a catalyst such as concentrated sulfuric acid.
Hydrolysis: Typically involves water and may require acidic or basic conditions to proceed efficiently.
Major Products:
Esterification: Produces this compound.
Hydrolysis: Yields stearic acid and lactic acid.
Scientific Research Applications
Stearoyllactic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its role in cellular metabolism and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use in drug formulations.
Industry: Widely used in the food industry as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of stearoyllactic acid involves its interaction with cellular membranes and enzymes. It is known to influence lipid metabolism and cellular signaling pathways. The compound’s effects are mediated through its interaction with fatty acid esters and its ability to modulate enzyme activity .
Comparison with Similar Compounds
Sodium Stearoyl Lactylate: Another fatty acid ester used as an emulsifier in the food industry.
Calcium Stearoyl Lactylate: Similar to sodium stearoyl lactylate but with calcium as the counterion.
Uniqueness: Stearoyllactic acid is unique due to its specific ester structure and its ability to act as an effective emulsifier in various applications. Its synthesis from L-lactic acid and stearic acid also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-octadecanoyloxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24/h19H,3-18H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGGUIASDZZMHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315659 | |
Record name | Stearoyllactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4253-64-9 | |
Record name | Stearoyllactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4253-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearoyllactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-carboxyethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Stearoyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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